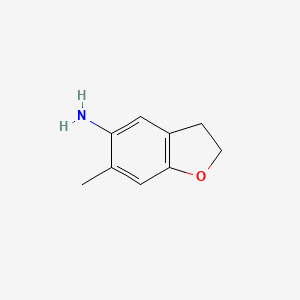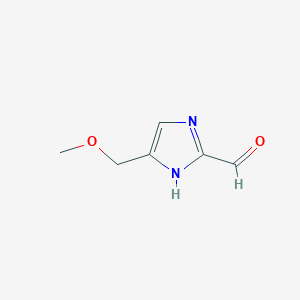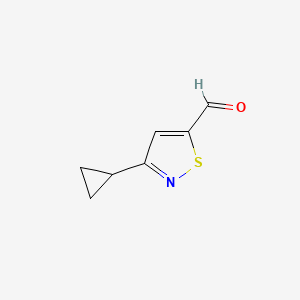![molecular formula C9H15N3 B7637636 N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropanamine derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine is its potential as a therapeutic agent for various diseases. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging, and it may not be readily available for use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, researchers may continue to study the potential therapeutic applications of this compound for various diseases. Finally, further research may be needed to fully understand the mechanism of action of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine and its potential effects on the human body.
Conclusion:
In conclusion, N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its potential therapeutic applications for various diseases. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine.
Synthesemethoden
The synthesis of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carbaldehyde with cyclopropanamine in the presence of a catalyst. This reaction leads to the formation of the desired product, which can be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the potential of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-7(2)11-12-9(6)5-10-8-3-4-8/h8,10H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYHSDIURMJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CNC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7637564.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)



![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)